molecular formula C16H16FNO2 B2866080 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477320-46-0

3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2866080
CAS No.: 477320-46-0
M. Wt: 273.307
InChI Key: BNDXUDMQUIZROK-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound that features both a fluoroaniline and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The fluoroaniline and methoxyphenyl groups can bind to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-2-propenone
  • 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-butanone
  • 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-pentanone

Uniqueness

3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to its specific combination of fluoroaniline and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-fluoroanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDXUDMQUIZROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477320-46-0
Record name 3-(4-FLUOROANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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